molecular formula C7H8BrNS B6303835 3-Bromo-4-methyl-5-(methylthio)pyridine CAS No. 2056110-60-0

3-Bromo-4-methyl-5-(methylthio)pyridine

Cat. No.: B6303835
CAS No.: 2056110-60-0
M. Wt: 218.12 g/mol
InChI Key: SCGLFYMPCCEMDD-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(methylthio)pyridine is a high-purity chemical reagent designed for advanced research and development. This multi-functional heterocyclic compound serves as a valuable synthetic intermediate, particularly in pharmaceutical chemistry and materials science. Its molecular structure incorporates both a bromine atom and a methylthio group on a methylpyridine ring, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformative synthetic pathways . Researchers utilize this compound in the synthesis of potential active substances for drugs, agrochemicals, and other specialized chemicals . The presence of the bromine atom offers a reactive site for further functionalization, while the methylthio group can influence the electron distribution and binding properties of the molecule. This makes it a candidate for developing novel compounds in fields such as medicinal chemistry and catalyst design . All our products, including this one, are subject to rigorous quality control. We provide Certificate of Analysis (CoA) documentation with each batch, confirming identity and purity as determined by advanced analytical techniques . Intended Use: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any human or veterinary use. By purchasing this product, the buyer acknowledges and agrees that it will be used in compliance with all applicable local, state, and federal laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLFYMPCCEMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Methyl 5 Methylthio Pyridine and Analogues

Strategies for the Construction of the Substituted Pyridine (B92270) Core

The de novo synthesis of the pyridine ring is a fundamental approach to accessing complex substitution patterns that may be difficult to achieve through the functionalization of a parent pyridine. Two prominent strategies include the use of aminopyridine precursors in halogenation reactions and multicomponent cyclocondensation reactions.

Aminopyridine Precursors in Halogenation Reactions

Aminopyridines are versatile precursors for the synthesis of halopyridines, including brominated derivatives. acs.org The amino group is a strong activating group, facilitating electrophilic substitution on the pyridine ring. Furthermore, the amino group can be converted into a diazonium salt, which can then be substituted with a bromine atom in a Sandmeyer-type reaction.

For instance, the synthesis of 3-bromo-4-methylpyridine (B15001) can be achieved starting from 3-amino-4-methylpyridine (B17607). chemicalbook.com The process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst or simply by heating in the presence of bromide ions. chemicalbook.com A detailed procedure involves adding 3-amino-4-methylpyridine to 48% HBr, cooling the mixture, and then adding bromine, followed by a solution of sodium nitrite. chemicalbook.com Subsequent neutralization yields the desired 3-bromo-4-methylpyridine. chemicalbook.com

The reactivity of aminopyridines towards direct halogenation is also a viable route. The reaction of 4-aminopyridine (B3432731) with bromine (Br₂) can lead to protonation and a subsequent bromination-dimerization process. researchgate.net The regioselectivity of direct bromination is highly dependent on the position of the amino group and the reaction conditions. thieme-connect.comresearchgate.net Generally, aminopyridines are more reactive towards halogenation than hydroxy- or methoxypyridines. thieme-connect.comresearchgate.net

Table 1: Synthesis of Halopyridines from Aminopyridine Precursors

Starting Material Reagents Product Yield Reference
3-Amino-4-methylpyridine 1. HBr, Br₂ 2. NaNO₂ 3. NaOH 3-Bromo-4-methylpyridine 95% chemicalbook.com
4-Aminopyridine Br₂ in CH₂Cl₂ [4-NH₂-C₅H₄N-H]⁺[Br]⁻ and brominated dimers - researchgate.net

NBS: N-Bromosuccinimide

Multicomponent Cyclocondensation Approaches for Pyridine Rings

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of highly substituted pyridines from simple, acyclic precursors in a single pot. researchgate.netresearchgate.netbohrium.com These methods are advantageous for creating molecular diversity and constructing complex heterocyclic frameworks. bohrium.com Classical named reactions like the Hantzsch and Bohlmann-Rahtz pyridine syntheses are foundational to this approach. acsgcipr.orgbeilstein-journals.orgnih.gov

The Hantzsch synthesis typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. The Bohlmann-Rahtz synthesis provides a route to substituted pyridines by reacting enamines with alkynyl ketones. acsgcipr.orgnih.gov Modern variations of these reactions have expanded their scope and applicability. For example, a modification of the Bohlmann-Rahtz synthesis allows for the efficient preparation of trisubstituted pyridines under mild conditions using ammonium (B1175870) fluoride (B91410) with various cyclic ketones. researchgate.net

A more recent development involves a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov This two-pot process utilizes a range of aldehydes, α,β-unsaturated acids, and enamines to produce diverse tri- and tetrasubstituted pyridines. nih.gov The versatility of MCRs allows for the incorporation of various substituents, providing a flexible entry point to pyridine cores that can be further elaborated to target compounds like 3-Bromo-4-methyl-5-(methylthio)pyridine.

Table 2: Examples of Multicomponent Pyridine Syntheses

Reaction Type Components Key Features Reference
Hantzsch Pyridine Synthesis β-ketoester, aldehyde, ammonia Forms a dihydropyridine intermediate requiring oxidation. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis Enamine, alkynyl ketone Directly yields the aromatic pyridine. acsgcipr.orgnih.gov
Aza-Wittig/Diels-Alder Sequence Aldehyde, α,β-unsaturated acid, enamine Two-pot process for tri- and tetrasubstituted pyridines. nih.gov

Selective Bromination Techniques on Pyridine Scaffolds

Once a suitably substituted pyridine core is obtained, the introduction of a bromine atom at a specific position is a crucial step. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging compared to benzene (B151609). nih.gov However, various regioselective protocols have been developed to achieve precise bromination.

Regioselective Halogenation Protocols

The regioselectivity of pyridine halogenation is heavily influenced by the electronic properties of existing substituents and the choice of halogenating agent. thieme-connect.comresearchgate.net Activating groups such as amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OMe) direct bromination to specific positions and enhance the reactivity of the pyridine ring. thieme-connect.comresearchgate.net

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated pyridines under mild conditions. thieme-connect.comresearchgate.net The reaction's outcome depends on the substituent's nature and position. For example, 3-hydroxypyridine (B118123) can be regioselectively brominated with Br₂/NaOH to yield 2-bromo-3-hydroxypyridine (B45599) exclusively. thieme-connect.com The use of pyridine N-oxides is another effective strategy to control regioselectivity. The N-oxide group activates the 2- and 4-positions towards both electrophilic and nucleophilic attack, and after the desired substitution, the N-oxide can be removed by deoxygenation. researchgate.net Recently, methods involving Zincke imine intermediates have been reported for the highly regioselective halogenation of the 3-position of a broad range of pyridine precursors under mild conditions. nih.gov

Bromine-Mediated Functionalization

Direct functionalization using elemental bromine (Br₂) or other bromine sources remains a fundamental technique. The bromination of activated pyridines with bromine is often carried out in polar protic solvents like water or ethanol, or in acetic acid for less reactive substrates like methoxypyridines. thieme-connect.com

A direct approach to a compound structurally related to the target molecule involves the bromination of 5-methyl-2-(methylthio)pyridine. This reaction is typically performed with brominating agents like Br₂ or NBS in solvents such as dichloromethane (B109758) or acetic acid at controlled temperatures (0–40°C) to achieve selective monobromination at the 3-position.

Furthermore, bromine can be used not just for substitution on the ring but also for functionalizing alkyl side chains via radical bromination, typically using NBS in the presence of a radical initiator. thieme-connect.com Another method involves using oxalyl bromide ((COBr)₂) in the presence of triethylamine (B128534) for the regioselective bromination of pyridine N-oxide derivatives. researchgate.net

Table 3: Reagents for Selective Bromination of Pyridines

Reagent Substrate Type Selectivity/Conditions Reference
N-Bromosuccinimide (NBS) Activated pyridines (amino, hydroxy, methoxy) Regioselective, mild conditions, solvent dependent. thieme-connect.comresearchgate.net
Bromine (Br₂) / NaOH 3-Hydroxypyridine Highly regioselective for the 2-position. thieme-connect.com
Bromine (Br₂) in Acetic Acid Methoxypyridines Standard conditions for less activated pyridines. thieme-connect.com
(COBr)₂ / Et₃N Pyridine N-oxides Regioselective bromination. researchgate.net

Introduction and Modification of the Methylthio Group

The introduction of the methylthio (-SMe) group onto the pyridine ring is a key step in synthesizing the target compound. This can be accomplished through various methods, most commonly via nucleophilic substitution.

A prevalent strategy involves the reaction of a halogenated pyridine precursor with a sulfur nucleophile like sodium thiomethoxide (NaSMe). For example, reacting a compound like 3,5-dibromopyridine (B18299) with sodium thiomethoxide in a polar aprotic solvent such as DMF can lead to the displacement of one of the bromine atoms to form 3-bromo-5-(methylthio)pyridine. This type of reaction is typically performed at low temperatures initially and then allowed to proceed at room temperature.

Once introduced, the methylthio group itself can be a handle for further functionalization. It can be oxidized to the corresponding sulfoxide (B87167) (-S(O)Me) or sulfone (-SO₂Me) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). These oxidized derivatives have different electronic properties and can be used in subsequent reactions. Additionally, the methylthio group can sometimes be replaced by other functional groups through transition-metal-catalyzed cross-coupling reactions, such as nickel-induced Grignard reactions. acs.org

Thiolation and Alkylation Strategies

The introduction of a methylthio group onto a pyridine ring is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction on a suitably halogenated pyridine precursor. A common strategy involves the reaction of a di-halogenated pyridine with a sulfur nucleophile, followed by alkylation if necessary.

For instance, a synthetic approach to a structurally similar compound, 3-bromo-5-(methylthio)pyridine, involves the reaction of 3,5-dibromopyridine with sodium thiomethoxide. This reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere to prevent oxidation of the thiolate. The reaction often commences at a low temperature (e.g., 0°C) and is then allowed to warm to room temperature, stirring for several hours to ensure completion. A subsequent workup involving quenching with a mild acid, such as saturated ammonium chloride solution, followed by extraction, yields the desired methylthio-substituted pyridine.

Applying this logic to the target molecule, a plausible route would start from 3,5-dibromo-4-methylpyridine. The differential reactivity of the bromine atoms, influenced by the electronic effects of the methyl group, could be exploited to achieve selective substitution at the 5-position.

Table 1: Representative Conditions for Nucleophilic Thiolation of Bromopyridines

Starting Material Reagent Solvent Conditions Product Yield Ref

Oxidative Transformations of Thioethers

The methylthio group in this compound is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones. These oxidized derivatives are valuable in their own right, potentially exhibiting different chemical reactivity and biological activity. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and the reaction conditions.

Common oxidizing agents for converting thioethers to sulfoxides include one equivalent of reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). To proceed to the sulfone, stronger oxidizing conditions or an excess of the oxidizing agent are typically required. These transformations are often conducted in chlorinated solvents such as dichloromethane (DCM) at controlled temperatures. Stability tests on analogous compounds have shown that the methylthio group can be oxidized to the sulfoxide by treatment with 3% (v/v) hydrogen peroxide.

Table 2: Oxidizing Agents for Thioether Transformation

Transformation Reagent Typical Conditions Ref
Thioether to Sulfoxide m-CPBA (1 equiv.) CH₂Cl₂, 0°C to room temp
Thioether to Sulfoxide H₂O₂ Acetic acid or other solvents

Advanced Synthetic Approaches and Catalytic Transformations

Beyond the fundamental installation and modification of the methylthio group, advanced synthetic methods, particularly transition metal-catalyzed reactions, offer powerful tools for the further elaboration of the this compound scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation at the Bromine Position

The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions are cornerstone methodologies for forming C-C bonds at the site of the bromine atom on the pyridine ring.

The Suzuki-Miyaura coupling involves the reaction of the bromo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its high tolerance of functional groups and has been widely applied to bromopyridine substrates to synthesize biaryl compounds. organic-chemistry.orgnih.gov For example, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids has been achieved using a palladium catalyst system like XPhosPdG2/XPhos to yield arylated products, a strategy that could be adapted for this compound. nih.gov

The Sonogashira coupling provides a route to alkynylated pyridines by reacting the bromo-pyridine with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base like an amine. organic-chemistry.orgnih.gov Successful Sonogashira couplings have been reported for a variety of bromopyridines, including those with amino substituents, demonstrating the utility of this method for creating C(sp²)-C(sp) bonds. scirp.org

The Heck reaction enables the vinylation of the pyridine ring by coupling the bromo-derivative with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for constructing complex olefinic structures.

Table 3: Overview of C-C Cross-Coupling Reactions on Bromopyridine Systems

Reaction Name Coupling Partner Catalyst System (Example) Key Features Ref
Suzuki-Miyaura Aryl/heteroaryl boronic acids PdCl₂dppf or XPhosPdG2/XPhos, K₂CO₃ Tolerates wide range of functional groups libretexts.orgnih.gov
Sonogashira Terminal alkynes Pd(PPh₃)₄, CuI, Et₃N Forms C(sp²)-C(sp) bonds organic-chemistry.orgnih.govscirp.org
Carbon-Sulfur Bond Formation Methodologies

While nucleophilic substitution is a primary method for C-S bond formation in this context, advanced transition-metal-catalyzed methods are also emerging. These reactions can offer alternative pathways with different substrate scopes and selectivities. Iron-catalyzed allylic sulfonylation and water-promoted, metal-free dehydrative cross-coupling of sulfinic acids with allylic alcohols are examples of modern C-S bond-forming reactions, although their direct application to pyridine synthesis is less common than nucleophilic routes. nih.govnih.gov The fundamental synthesis of the target compound itself, via thiolation, represents a key application of carbon-sulfur bond formation.

Functional Group Interconversions within the Pyridine Ring System

The pyridine ring and its substituents in this compound are amenable to a variety of functional group interconversions (FGI). ub.edufiveable.me These transformations can be used to introduce new functionalities and to build more complex molecular architectures.

For example, the bromine atom can be replaced by other groups through nucleophilic aromatic substitution or metal-catalyzed processes. rsc.org The methyl group at the 4-position could potentially undergo oxidation or halogenation under specific conditions to introduce further handles for diversification. Furthermore, the pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring and enable different transformations. wikipedia.org The synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) from a pyridine-N-oxide precursor highlights the utility of such interconversions in accessing highly functionalized pyridine systems. rsc.org

Reactivity Profile and Mechanistic Investigations

Electrophilic Aromatic Substitution on Pyridine (B92270) Derivatives

Electrophilic aromatic substitution (EAS) on an unadorned pyridine ring is a challenging transformation that requires harsh reaction conditions. quora.com The ring nitrogen's electron-withdrawing nature deactivates the system towards electrophiles. Furthermore, the basic nitrogen atom readily protonates or complexes with Lewis acids present in typical EAS reaction mixtures, which adds a positive charge and severely enhances the deactivation, making substitution even more difficult. wikipedia.orgyoutube.com When substitution does occur, it is highly regioselective for the C-3 (meta) position, as attack at the C-2 or C-4 positions would result in an unstable resonance structure with a positive charge on the electronegative nitrogen atom. quora.com

In 3-Bromo-4-methyl-5-(methylthio)pyridine, the outcome of any potential EAS reaction is governed by the combined electronic effects of the three substituents on the already deactivated ring.

Methyl Group (-CH₃): Located at C-4, the methyl group is a weak electron-donating group (EDG) through an inductive effect. In standard aromatic systems, it acts as a weak activator and an ortho/para director.

Methylthio Group (-SCH₃): The methylthio group at C-5 is an activating group. Its sulfur atom can donate a lone pair of electrons through resonance, which is a stronger effect than its inductive withdrawal. It is considered an ortho/para director.

The pyridine nitrogen deactivates all ring positions, but most strongly at C-2 and C-6 (ortho) and C-4 (para). The remaining positions, C-3 and C-5, are the least deactivated. In this specific molecule, the positions are already substituted. Therefore, EAS would involve the substitution of a hydrogen atom, with only the C-2 and C-6 positions being available. Both positions are strongly deactivated by the ring nitrogen. However, the activating methylthio group at C-5 would direct an incoming electrophile to its ortho positions (C-4 and C-6), and the activating methyl group at C-4 directs to its ortho positions (C-3 and C-5). The deactivating bromo group at C-3 directs to its ortho (C-2, C-4) and para (C-6) positions.

Table 1: Summary of Substituent Effects on EAS

Substituent Position Electronic Effect Directing Influence
Pyridine Nitrogen N-1 Strong Deactivator Meta-directing (to C-3, C-5)
Bromo (-Br) C-3 Deactivator Ortho/Para-directing (to C-2, C-4, C-6)
Methyl (-CH₃) C-4 Weak Activator Ortho/Para-directing (to C-3, C-5)
Methylthio (-SCH₃) C-5 Activator Ortho/Para-directing (to C-4, C-6)

Nucleophilic Aromatic Substitution (SNAr) Pathways

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. nih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The primary site for nucleophilic aromatic substitution on this compound is the carbon atom bearing the bromine atom (C-3). Bromine is a competent leaving group in SNAr reactions. nih.gov While SNAr on pyridines is most favorable at the C-2 and C-4 positions due to the ability of the electronegative nitrogen to stabilize the intermediate negative charge, substitution at C-3 is also possible, especially when the ring is further activated. stackexchange.com

Studies on analogous compounds, such as 3-bromo-4-nitropyridine (B1272033), demonstrate that nucleophiles like amines can displace the bromine at the C-3 position. clockss.org In the case of this compound, the collective electron-withdrawing character of the ring nitrogen contributes to making the C-3 position sufficiently electrophilic for attack. The general reactivity trend for halide leaving groups in SNAr is F > Cl ≈ Br > I. nih.gov Therefore, reactions with various nucleophiles (e.g., alkoxides, amines, thiolates) are expected to proceed at the C-3 position under suitable conditions, leading to the displacement of the bromide ion.

The other positions on the pyridine ring of this molecule are not expected to be reactive towards typical SNAr pathways. The C-2 and C-6 positions bear hydrogen atoms, which are exceptionally poor leaving groups. The C-4 position has a methyl group, and the C-5 position has a methylthio group, neither of which can function as a leaving group in a standard SNAr reaction.

Therefore, nucleophilic attack will be highly selective for the C-3 position. It is noteworthy that in related systems, such as the reaction of 3-bromo-4-nitropyridine with amines, unexpected rearrangements like nitro-group migration have been observed alongside direct substitution. clockss.org While less likely with the more stable methyl and methylthio groups, the possibility of complex reaction pathways under certain conditions cannot be entirely dismissed.

Metalation and Organometallic Reactions

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic rings. In pyridine chemistry, this process is often complicated by the basicity of the nitrogen and the electron-deficient nature of the ring, which can lead to competitive nucleophilic addition of the organometallic reagent. znaturforsch.com

Directed ortho-metalation (DoM) is a strategy that utilizes a directing metalation group (DMG) to deliver an organolithium base to a specific ortho-position, leading to regioselective deprotonation. wikipedia.org A DMG is typically a substituent containing a heteroatom with lone pairs that can coordinate to the lithium atom of the base (e.g., n-butyllithium), directing deprotonation to the adjacent ring carbon. uwindsor.ca

For this compound, there are several potential directing features:

The Pyridine Nitrogen: The nitrogen atom itself can act as a directing group, typically promoting metalation at the C-2 or C-6 positions. This requires the use of non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent addition to the C=N bond. uwindsor.ca

The Methylthio Group (-SCH₃): Thioether groups can function as DMGs, although they are generally weaker than groups like amides or methoxy (B1213986) groups. The sulfur atom at C-5 could potentially direct metalation to the C-4 or C-6 positions. However, the C-4 position is already substituted with a methyl group. Therefore, the methylthio group would primarily direct towards C-6.

The Bromo Group (-Br): Halogens can direct metalation, but they are also susceptible to halogen-metal exchange, which is often a much faster process than deprotonation, especially with bromine and iodine. Reaction with an alkyllithium reagent at low temperatures would likely lead to a bromine-lithium exchange at C-3, forming 4-methyl-5-(methylthio)pyridin-3-yl-lithium. znaturforsch.com

Given these possibilities, the most probable organometallic reaction upon treatment with a strong base like n-butyllithium would be a bromine-lithium exchange at the C-3 position. If a non-nucleophilic base like LDA is used, a competition between deprotonation at C-2 and C-6 (directed by the ring nitrogen and potentially the methylthio group) would be expected. The precise outcome would depend heavily on the choice of base, solvent, and temperature.

Table 2: Potential Metalation Pathways

Reagent Proposed Pathway Position(s) Directing Group
n-Butyllithium Halogen-Metal Exchange C-3 Bromo
LDA / LiTMP Directed Ortho-Metalation C-2, C-6 Pyridine N, Methylthio

Utility in Organometallic Catalysis

Currently, there is a lack of published scientific literature detailing the specific applications of this compound as a ligand or substrate in organometallic catalysis. While related brominated pyridine derivatives are known to participate in cross-coupling reactions, no specific examples or detailed research findings for this particular compound have been documented in available resources.

Oxidation and Reduction Chemistry

The redox behavior of this compound is a critical aspect of its chemical profile. This section explores the reactivity of its two key heteroatomic sites: the pyridine nitrogen and the methylthio sulfur atom.

There is no specific information available in the scientific literature regarding the N-oxidation of this compound. However, the general reactivity of pyridinic nitrogen suggests that it can be oxidized to the corresponding N-oxide. For the related compound, 3-Bromo-4-methylpyridine (B15001), its use as a building block for substituted pyridine-N-oxides has been noted, implying the feasibility of this transformation within this class of compounds. sigmaaldrich.com The specific conditions and outcomes for the N-oxidation of the title compound remain an area for future investigation.

Detailed studies on the specific redox behavior of the methylthio group in this compound are not present in the currently available literature. For other methylthio-substituted pyridines, the sulfur atom is known to be susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and sulfone upon treatment with common oxidizing agents. The interplay of the bromo and methyl substituents on the pyridine ring with the methylthio group's redox potential in this specific isomer has not been experimentally determined or reported.

Spectroscopic and Computational Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the bonding within 3-Bromo-4-methyl-5-(methylthio)pyridine.

NMR spectroscopy provides detailed information about the local chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are crucial. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent, as well as the electron-donating character of the methyl and methylthio groups. wikipedia.org

In ¹H NMR, the two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct singlets due to the substitution pattern. The proton at the C2 position is anticipated to have a chemical shift around δ 8.0-8.5 ppm, influenced by the adjacent nitrogen. wikipedia.org The proton at the C6 position would likely resonate at a slightly lower chemical shift. The methyl group protons at C4 are expected in the δ 2.2-2.5 ppm range, while the methylthio group protons are anticipated around δ 2.4-2.7 ppm.

In ¹³C NMR, the carbon atoms of the pyridine ring show characteristic shifts. wikipedia.org The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded. The presence of the bromo, methyl, and methylthio substituents further influences the chemical shifts of the directly attached and adjacent carbons. chemrxiv.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H28.1 - 8.4-
H67.9 - 8.2-
4-CH₃2.3 - 2.618 - 22
5-SCH₃2.5 - 2.815 - 19
C2-148 - 152
C3-118 - 122
C4-145 - 149
C5-130 - 134
C6-147 - 151

Note: These are estimated values based on typical shifts for substituted pyridines and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including both IR and Raman techniques, offers a molecular fingerprint by probing the vibrational modes of the molecule. nih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. nih.govnih.gov

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylthio groups will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The pyridine ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. ksu.edu.sa

C-S stretching: The carbon-sulfur stretching vibration of the methylthio group is expected in the 600-800 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching vibration will appear in the lower frequency region, typically between 500 and 650 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3050 - 31503050 - 3150
Aliphatic C-H stretch2850 - 30002850 - 3000
C=N / C=C ring stretch1400 - 16001400 - 1600
CH₃ deformation1370 - 14501370 - 1450
C-S stretch600 - 800600 - 800
C-Br stretch500 - 650500 - 650

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity (M⁺ and M+2⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.gov

The fragmentation of this molecule under electron impact ionization would likely involve the loss of various substituents. libretexts.org Common fragmentation pathways could include the loss of a bromine radical (•Br), a methyl radical (•CH₃) from either the C4 position or the methylthio group, or a thiomethyl radical (•SCH₃). nih.govresearchgate.net

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyridines suggests it would likely crystallize in a common space group, such as orthorhombic or monoclinic. wikipedia.orgmdpi.com

The analysis would precisely determine the geometry of the pyridine ring and the spatial arrangement of the bromo, methyl, and methylthio substituents. researchgate.net It would also reveal any non-covalent interactions, such as halogen bonding or π-π stacking, that stabilize the crystal lattice. acs.org

Quantum Chemical Investigations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical methods, provides deep insights into the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.comaps.org DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths and angles with high accuracy. researchgate.net

These calculations also provide valuable information about the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). acs.org The molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity. For this molecule, the nitrogen atom and the sulfur atom are expected to be electron-rich regions, while the hydrogen atoms and the region around the bromine atom may show electron-poor characteristics. nih.gov

Table 3: Theoretically Predicted Geometric and Electronic Properties from DFT

PropertyPredicted Value/Description
C-Br Bond Length~1.90 Å
C-S Bond Length~1.75 Å
Pyridine Ring C-C Bond Lengths1.38 - 1.40 Å
Pyridine Ring C-N Bond Lengths~1.34 Å
HOMO-LUMO Energy GapIndicative of chemical reactivity and electronic transitions
Molecular Electrostatic PotentialElectron-rich regions at N and S atoms

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, which can complement and guide experimental work. For substituted pyridines, techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to forecast spectroscopic data.

For instance, in the study of related compounds like 2-amino-5-methyl pyridine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been utilized to analyze vibrational spectra. tandfonline.com This level of theory can predict the frequencies of fundamental vibrational modes, such as C-H stretching, N-H stretching, and ring vibrations, which are crucial for interpreting experimental infrared (IR) and Raman spectra.

Similarly, Ultraviolet-Visible (UV-Vis) spectra, which provide insights into electronic transitions, can be predicted using TD-DFT. researchgate.net These calculations can determine the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, often corresponding to π → π* and n → π* transitions within the pyridine ring system. The specific substituents on the pyridine ring, such as bromo, methyl, and methylthio groups, are expected to influence the electronic distribution and thus shift these absorption bands. For example, a study on various 3-substituted pyridines has been conducted to understand their electronic behavior. mdpi.com

Table 1: Predicted Spectroscopic Data for a Hypothetical Substituted Pyridine (Note: This table is illustrative and not based on experimental data for this compound)

Spectroscopic Technique Predicted Parameter Typical Predicted Value Range for Substituted Pyridines
Infrared (IR) Spectroscopy C-H stretch (aromatic) 3000-3100 cm⁻¹
C-N stretch 1300-1400 cm⁻¹
C-Br stretch 500-600 cm⁻¹
¹H NMR Spectroscopy Chemical Shift (δ) 7.0-9.0 ppm (ring protons)
2.0-3.0 ppm (methyl protons)
¹³C NMR Spectroscopy Chemical Shift (δ) 120-160 ppm (ring carbons)
UV-Vis Spectroscopy λmax (π → π*) 250-300 nm

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. tandfonline.com

For substituted pyridines, the nature and position of the substituents significantly influence the energies and distributions of the HOMO and LUMO. researchgate.net Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. In the case of This compound , the bromine atom acts as an electron-withdrawing group, while the methyl and methylthio groups can have varying effects depending on their position and electronic interplay.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (I - A) / 2

Chemical Softness (S): Calculated as S = 1 / (2η)

Electronegativity (χ): Calculated as χ = (I + A) / 2

Electrophilicity Index (ω): Calculated as ω = χ² / (2η)

These indices help in quantifying the reactivity of the molecule. A smaller HOMO-LUMO gap generally implies a more reactive species. tandfonline.com Computational studies on various pyridine derivatives have shown how these parameters can be tuned by altering the substitution pattern. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for a Substituted Pyridine (Note: This table is for illustrative purposes and does not represent actual data for this compound)

Parameter Symbol Hypothetical Value
HOMO Energy EHOMO -6.5 eV
LUMO Energy ELUMO -1.2 eV
HOMO-LUMO Gap ΔE 5.3 eV
Ionization Potential I 6.5 eV
Electron Affinity A 1.2 eV
Chemical Hardness η 2.65
Chemical Softness S 0.19
Electronegativity χ 3.85

| Electrophilicity Index | ω | 2.80 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions involving substituted pyridines. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

For example, studies on the synthesis of substituted pyridines have utilized computational methods to understand the underlying mechanisms, such as the thermal electrocyclization of azatrienes. nih.gov The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.

The reactivity of the pyridine ring itself is heavily influenced by its substituents. The electronegative nitrogen atom generally makes the pyridine ring electron-deficient compared to benzene (B151609), rendering it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. imperial.ac.uk Electrophilic substitution, on the other hand, is generally less favorable and tends to occur at the 3-position. Computational studies can model these reactions, providing detailed insights into the regioselectivity and the electronic factors that govern it.

For a molecule like This compound , computational studies could predict its behavior in various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the energies of possible intermediates and transition states, one could predict the most likely reaction pathways and products.

Structure Reactivity Relationship and Mechanistic Insights

Substituent Effects on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 3-Bromo-4-methyl-5-(methylthio)pyridine is a complex interplay of the electronic and steric properties of the bromo, methyl, and methylthio groups. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system, particularly at the C2, C4, and C6 positions. This general deactivation towards electrophilic attack is further modified by the attached functional groups.

Electronic and Steric Influences of Bromine, Methyl, and Methylthio Groups

The substituents at positions 3, 4, and 5 each exert distinct electronic and steric effects that collectively determine the molecule's chemical behavior.

Bromine (at C3): The bromo group is a classic example of a deactivating substituent in electrophilic aromatic substitution. It exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which further reduces the electron density of the pyridine ring. Conversely, it has a weak electron-donating mesomeric effect (+M) through its lone pairs, but the inductive effect is dominant. Its position at C3 means it deactivates all ring positions, but its influence is most pronounced at the adjacent C2 and C4 positions.

Methyl (at C4): The methyl group is an activating, electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density of the pyridine ring. researchgate.net Positioned at C4, it significantly enhances the nucleophilicity of the ring, partially counteracting the deactivating effects of the nitrogen atom and the bromo group. This activation is particularly directed towards the ortho (C3, C5) and para (C2, C6) positions. However, steric hindrance from the methyl group can also play a role in directing incoming reagents. researchgate.net

Hammett and Quantitative Structure-Reactivity Relationships (QSRR) in Chemical Transformations

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. libretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted one through the equation: log(k/k₀) = ρσ, where σ is the substituent constant and ρ is the reaction constant. utexas.edu

The substituent constant, σ, depends on the nature and position of the substituent. Electron-donating groups generally have negative σ values, while electron-withdrawing groups have positive σ values. utexas.edu The reaction constant, ρ, indicates the sensitivity of a particular reaction to substituent effects. wikipedia.org

Interactive Table: Hammett Substituent Constants (σ) for Relevant Groups The following table provides the Hammett constants for meta (σm) and para (σp) positions, which are indicative of the inductive and combined resonance/inductive effects, respectively.

Substituentσ_metaσ_paraElectronic Effect
-Br0.390.23Electron-withdrawing
-CH₃-0.07-0.17Electron-donating
-SCH₃0.15-0.04Electron-donating (Resonance)

Data sourced from established chemical literature. wikipedia.org

In a hypothetical reaction, such as the deprotonation of a group attached to the pyridine ring, the combined σ values of the bromo, methyl, and methylthio groups would influence the acidity. The positive σ values of the bromo group would increase acidity (stabilize the conjugate base), while the negative σ value of the methyl group would decrease it. The methylthio group's effect would be more complex, depending on the reaction site. Such QSRR studies are crucial for predicting reactivity and designing new chemical transformations. science.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

The arrangement of substituents on the this compound ring dictates the outcome of further functionalization, a concept known as regioselectivity.

In electrophilic aromatic substitution, the directing effects of the existing groups are paramount. The C4-methyl and C5-methylthio groups are activating and would direct an incoming electrophile primarily to the C6 position, which is para to the methyl group and ortho to the methylthio group. The C2 position is also activated but is sterically more hindered and electronically less favored than C6. The C3-bromo group deactivates the ring but its directing influence is overridden by the stronger activating groups.

Conversely, in nucleophilic aromatic substitution (SNAr), a reaction typically favored in electron-poor pyridine rings, the bromo group at C3 could potentially be displaced. However, SNAr reactions on pyridines are most facile when the leaving group is at the C2 or C4 positions, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the ring nitrogen. Displacement at C3 is generally less favorable.

The most synthetically useful handle on this molecule is the C3-bromo substituent, which is primed for transition metal-catalyzed cross-coupling reactions. In reactions like Suzuki, Heck, or Sonogashira couplings, the palladium catalyst will selectively insert into the carbon-bromine bond, allowing for the regioselective formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position. nih.gov The methylthio group itself can sometimes be a leaving group in nickel-catalyzed cross-coupling reactions with Grignard reagents, offering another potential avenue for functionalization. acs.org

Stereoselectivity would become a key consideration if a reaction creates a new chiral center, for instance, if a prochiral group attached to the ring is reduced or if an atropisomeric biaryl is formed via a cross-coupling reaction. The specific catalysts and reagents used would determine the stereochemical outcome. acs.org

Catalytic Cycle Analysis in Transition Metal-Mediated Processes

Transition metal-mediated cross-coupling reactions are indispensable for the synthesis of complex molecules. A prime example relevant to this compound is the Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound using a palladium catalyst. wikipedia.org

The catalytic cycle for the Suzuki coupling of this compound with a generic organoboronic acid (R-B(OH)₂) can be broken down into three key steps:

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the carbon-bromine bond of the pyridine substrate. This step is typically the rate-determining step and results in the formation of a square planar Pd(II) complex, where both the pyridyl group and the bromide are attached to the metal center. libretexts.org

Transmetalation: In this step, a base activates the organoboronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group (R) to the Pd(II) center, displacing the bromide ligand. This forms a new diorganopalladium(II) intermediate. wikipedia.orgyoutube.com

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the pyridyl and the R group) from the Pd(II) center. This forms the new C-C bond in the final product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Interactive Diagram: Generalized Catalytic Cycle for Suzuki Coupling

This cycle highlights how the specific structure of this compound allows it to act as a versatile building block. The C-Br bond provides a specific site for catalytic activation, enabling the precise and controlled construction of more complex molecular architectures. The electronic nature of the other substituents can influence the rate of these catalytic steps, for instance, by affecting the electron density at the C3 position and thus the ease of oxidative addition.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Bromo-4-methyl-5-(methylthio)pyridine as a Versatile Building Block

In organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. nih.govmdpi.com Halogenated heterocycles, such as this compound, are particularly significant in this role as they serve as key precursors for a wide array of more elaborate compounds. wikipedia.org The presence of distinct functional groups—a bromine atom amenable to cross-coupling and substitution reactions, and a methylthio group that can be oxidized or otherwise modified—positions this compound as a highly adaptable starting material.

Precursor for Complex Heterocyclic Systems

The structure of this compound is well-suited for the construction of fused and polycyclic heterocyclic systems, which are core scaffolds in many biologically active molecules and functional materials. nih.gov The bromine atom at the 3-position is a key reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in building complex molecular frameworks.

One of the most powerful methods for this purpose is the palladium-catalyzed cross-coupling reaction. rsc.orgmdpi.com For instance, the bromo-substituent can readily participate in reactions like the Suzuki-Miyaura coupling with various boronic acids to introduce aryl or heteroaryl groups. mdpi.com This reaction is a cornerstone in modern synthetic chemistry for creating biaryl linkages, which are prevalent in pharmaceuticals and organic materials. Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities, further expanding the molecular complexity. nih.gov

The methyl and methylthio groups also influence the reactivity and can be involved in subsequent synthetic transformations. For example, after an initial coupling reaction at the bromine site, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or modify the electronic properties of the molecule. The synthesis of thieno[2,3-b]pyridines from appropriately substituted pyridine (B92270) precursors is a known route to complex heterocyclic systems. researchgate.netmdpi.com

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis This table is illustrative and based on the general reactivity of bromopyridines.

Reaction TypeCoupling PartnerCatalyst/ReagentsPotential Product Class
Suzuki-Miyaura CouplingArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted pyridines
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseAlkynyl-substituted pyridines
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseAmino-substituted pyridines
Heck CouplingAlkenePd catalyst, BaseAlkenyl-substituted pyridines

Synthesis of Functionalized Pyridine Derivatives

Beyond creating fused systems, this compound is an excellent starting point for producing a wide range of functionalized pyridine derivatives. The regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis, and having a pre-functionalized, selectively reactive scaffold is highly advantageous. beilstein-journals.orgznaturforsch.comnih.govnih.gov

The bromine atom can be replaced through various nucleophilic substitution reactions or converted into an organometallic species via a halogen-metal exchange. wikipedia.orgznaturforsch.comrsc.org For example, treatment with a strong base like n-butyllithium at low temperatures could generate a lithiated pyridine intermediate, which can then react with a wide range of electrophiles to introduce new functional groups at the 3-position. znaturforsch.com This allows for the precise installation of alkyl, carbonyl, or other groups.

Furthermore, the methylthio group offers another site for modification. It can be oxidized to sulfoxide or sulfone, which not only changes the electronic nature of the pyridine ring but can also be displaced by nucleophiles, offering a different pathway for functionalization. The combination of these reactive sites allows for a stepwise and controlled diversification of the pyridine core, leading to a library of derivatives with tailored properties for various applications, from medicinal chemistry to materials science. mdpi.comCurrent time information in Pasuruan, ID.

Potential in Ligand Design for Catalysis

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with a vast array of transition metals. nih.govrsc.orgresearchgate.net The electronic properties of the pyridine ring can significantly influence the catalytic activity of the resulting metal complex. nih.govrsc.orgsemanticscholar.org By introducing electron-donating or electron-withdrawing groups onto the pyridine ring, the electron density at the nitrogen atom can be finely tuned, thereby modulating the properties of the metal center. rsc.orgsemanticscholar.org

This compound is a promising scaffold for creating novel ligands. The bromine atom serves as an anchor point for coupling with other coordinating moieties, such as other heterocycles (e.g., imidazoles, oxazolines) or phosphine (B1218219) groups, to create bidentate or multidentate ligands. researchgate.netnih.gov For example, a Suzuki or Buchwald-Hartwig coupling could be used to link the pyridine to another aromatic or nitrogen-containing group, forming a chelating ligand system. nih.gov

The methyl and methylthio substituents also play a crucial role. The methyl group provides steric bulk and is an electron-donating group, while the methylthio group has more complex electronic effects and can also act as a soft donor atom (sulfur) for certain metals. The ability to modify these groups (e.g., by oxidizing the sulfur) provides another layer of tunability for the final ligand's steric and electronic profile. This multi-handle approach allows for the rational design of ligands for specific catalytic applications, such as in cross-coupling reactions, polymerization, or asymmetric synthesis. researchgate.netnih.gov

Table 2: Influence of Pyridine Substituents on Ligand Properties This table outlines general principles of ligand design.

SubstituentPositionPotential Effect on Ligand/Complex
Bromo3Serves as a reactive site for building multidentate ligands. Electron-withdrawing.
Methyl4Electron-donating group, increases electron density on nitrogen. Provides steric influence.
Methylthio5Can act as a soft donor (S). Can be oxidized to tune electronic properties (sulfoxide/sulfone are electron-withdrawing).
Nitrogen1Primary coordination site for metal ions. Basicity is modulated by other substituents.

Exploratory Research in Photoactive and Electronic Materials

Functionalized pyridines are integral components of many advanced materials, including organic light-emitting diodes (OLEDs), sensors, and photochromic materials. researchgate.net The electronic properties of the pyridine ring, which can be systematically altered through substitution, make it an attractive core for designing materials with specific optical and electronic characteristics. nih.gov

The compound this compound holds potential in this area as a building block for larger, conjugated systems. Through reactions like the Suzuki and Sonogashira couplings at the bromine position, this pyridine unit can be incorporated into polymers or large organic molecules designed for electronic applications. The resulting materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which are essential for OLEDs. The combination of the electron-rich nature of the methyl- and methylthio-substituted pyridine ring with other aromatic systems can be used to tune the HOMO/LUMO energy levels of the final material, thereby controlling its emission color and charge-transport properties. researchgate.net

Furthermore, the sulfur atom in the methylthio group could be exploited in the design of materials for organic electronics. Thiophene-containing materials are widely studied for their excellent charge-transport characteristics, and while a methylthio group is different, the presence of sulfur can influence intermolecular interactions and solid-state packing, which are critical for device performance. Research into pyridine-based materials has shown that modifying the substituents on the pyridine ring is a powerful strategy for tuning the electronic and photophysical properties of materials for specific applications. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes for Pyridine (B92270) Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. rasayanjournal.co.in Traditional methods for synthesizing pyridines often involve hazardous reagents and solvents, leading researchers to explore more sustainable alternatives. rasayanjournal.co.in

Emerging green techniques applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: This method can significantly reduce reaction times from hours to minutes and improve yields. nih.govacs.org It has been recognized as a valuable green chemistry tool in various organic syntheses. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach enhances atom economy and reduces waste by minimizing intermediate isolation steps. rasayanjournal.co.in

Environmentally Friendly Solvents: The use of benign solvents like water or ethanol, or even solvent-free conditions ("Grindstone Chemistry"), is a cornerstone of green synthesis. rasayanjournal.co.inijpsonline.com

Ultrasonic and Mechanical Methods: Sonication and ball milling are mechanical techniques that can promote reactions, often in the absence of a solvent, leading to clean and efficient transformations. rasayanjournal.co.in

These green protocols are being unified to create new pyridine-based molecular frameworks, which could be adapted for the synthesis of 3-Bromo-4-methyl-5-(methylthio)pyridine, offering financial and ecological benefits over conventional routes. nih.gov

Comparison of Conventional vs. Green Synthesis Methods for Pyridines

ParameterConventional MethodsGreen Methods (e.g., Microwave-Assisted)
Reaction TimeSeveral hours (e.g., 6-9 h) acs.orgA few minutes (e.g., 2-7 min) acs.org
YieldModerate to good (e.g., 71-88%) acs.orgExcellent (e.g., 82-94%) nih.govacs.org
SolventsOften hazardous or toxic reagents rasayanjournal.co.inBenign solvents (water, ethanol) or solvent-free rasayanjournal.co.inijpsonline.com
ProcessMultiple steps with intermediate isolationOften one-pot, multicomponent reactions rasayanjournal.co.in
Energy ConsumptionHigh (prolonged heating/refluxing)Lower (short reaction times)

Flow Chemistry and Continuous Processing for Pyridine Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages for the synthesis of pyridines. nih.gov This technology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and reproducibility. nih.gov The superior heat transfer of microreactors allows for the safe execution of highly exothermic reactions and operation at superheated conditions, pushing the boundaries of what is possible in batch chemistry. nih.gov

The Bohlmann-Rahtz pyridine synthesis, a classic method, has been successfully adapted to flow reactors, demonstrating that continuous processing can faithfully reproduce or even improve upon batch outcomes. interchim.fr This approach is particularly valuable for industrial-scale production, where minimizing the formation of byproducts and ensuring consistent quality is critical. acs.orgacs.org For a polysubstituted pyridine like this compound, flow chemistry could enable a more controlled and scalable synthesis, potentially improving yield and purity.

Chemo- and Regioselective Functionalization Strategies

Direct and selective C-H functionalization of the pyridine ring is a major goal in synthetic chemistry, as it avoids the need for pre-functionalized starting materials. chemrxiv.orgnih.gov Given that this compound already has three substituents, any further modification would require highly selective methods to target the remaining open positions (C2 and C6).

Advanced strategies to achieve this include:

Directing and Blocking Groups: A simple maleate-derived blocking group has been shown to enable exclusive C-4 alkylation of pyridines via Minisci-type reactions by preventing reaction at other sites. chemrxiv.orgnih.gov This logic could be reversed to protect certain positions while functionalizing others.

Activation via N-Oxides: Converting the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, facilitating regioselective alkylation at the C2 position using reagents like titanacyclopropanes. nih.gov

Heterocyclic Phosphonium Salts: Pyridines can be converted into C4-phosphonium salts, which can then be substituted to form C-O, C-S, C-N, and C-C bonds with high regioselectivity. acs.org This two-step sequence is effective on complex, multifunctional pyridines. acs.org

These strategies offer powerful tools for the late-stage functionalization of complex molecules, enabling the synthesis of novel derivatives of this compound for various applications. acs.orgresearchgate.net

Advanced Spectroscopic and Computational Integration for Mechanistic Understanding

The integration of advanced analytical techniques with computational chemistry is becoming indispensable for understanding reaction mechanisms and predicting molecular behavior. For a molecule like this compound, this synergy provides deep insights into its structure and reactivity.

Spectroscopic Analysis: Techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental for confirming the compound's structure. Advanced 2D NMR techniques can further elucidate complex structural details.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure, including bond angles and the spatial arrangement of substituents. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can predict reactive sites by mapping electron density and analyzing frontier molecular orbitals. Molecular dynamics (MD) simulations and MM-GBSA binding free energy calculations are used to understand how pyridine derivatives interact with biological targets, offering insights that guide the design of new molecules. nih.gov

This integrated approach allows for a more accurate and dynamic understanding of molecular interactions, moving beyond static pictures to predict behavior in solution. nih.gov

Integrated Techniques for Characterizing Pyridine Derivatives

TechniqueApplication and Insights ProvidedReference
NMR Spectroscopy (1D & 2D)Confirms connectivity and chemical environment of atoms.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
X-ray CrystallographyProvides precise 3D molecular structure and intermolecular interactions. researchgate.net
Computational Chemistry (DFT, MD)Predicts reactivity, models reaction mechanisms, and simulates interactions with other molecules. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

Pyridine and its derivatives are fundamental building blocks in supramolecular chemistry due to the coordinating ability of the nitrogen lone pair. acs.org These ligands are widely used to direct the self-assembly of complex, multi-component architectures through coordination with transition metals like palladium. oup.comscilit.com

This has led to the creation of remarkable structures, including:

Macrocycles and Cages: The combination of pyridine-based ligands with metal complexes can lead to the spontaneous formation of discrete, hollow, cage-like structures or large macrocyclic rings. oup.comresearchgate.net

Catenanes: These are mechanically interlocked molecules resembling linked rings, which can be formed through the dynamic slippage of pre-formed macrocycles. oup.comscilit.com

Surface Assemblies: Using a layer-by-layer deposition technique, pyridine-containing compounds can form organized molecular assemblies on surfaces, creating functional materials with controlled structures. acs.org

Supramolecular Gels: Pyridine derivatives can co-assemble with other molecules, like dipeptides, to form extended fibrous networks that result in supramolecular gels. researchgate.net

The presence of both a pyridine nitrogen and a methylthio sulfur group in this compound makes it a potentially interesting bifunctional ligand. These two distinct coordination sites could be exploited to assemble novel and highly complex supramolecular systems, a promising direction for future research.

Q & A

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Methodology : Conduct Design of Experiments (DoE) to optimize parameters:
  • Step 1 : Vary equivalents of brominating agent (1.1–2.0 eq).
  • Step 2 : Screen catalysts (e.g., FeBr₃ vs. AlCl₃).
  • Step 3 : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.